

Synthesis and Characterization of 2-[(Ethylamino)methyl]phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-[(Ethylamino)methyl]phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the phenolic Mannich base, **2-[(Ethylamino)methyl]phenol**. This document details a probable synthetic protocol, outlines the mechanism of formation, and presents expected characterization data based on established chemical principles and data from analogous compounds.

Introduction

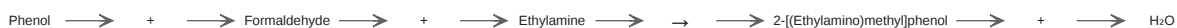
2-[(Ethylamino)methyl]phenol is a phenolic Mannich base, a class of organic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis of such compounds is typically achieved through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (in this case, phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine (ethylamine). This guide serves as a technical resource for the preparation and detailed characterization of this specific compound.

Synthesis of 2-[(Ethylamino)methyl]phenol

The synthesis of **2-[(Ethylamino)methyl]phenol** is achieved via the Mannich reaction. This reaction involves the aminoalkylation of the acidic proton on the phenol ring.

Reaction Scheme

The overall reaction is as follows:



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Caption: General reaction scheme for the synthesis of **2-[(Ethylamino)methyl]phenol**.

Proposed Experimental Protocol

While a specific protocol for **2-[(Ethylamino)methyl]phenol** is not readily available in the cited literature, the following procedure is adapted from general methods for the synthesis of phenolic Mannich bases.^{[1][2]}

Materials:

- Phenol
- Formaldehyde (37% aqueous solution)
- Ethylamine (70% aqueous solution)
- Ethanol
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Dichloromethane or Diethyl ether
- Anhydrous magnesium sulfate

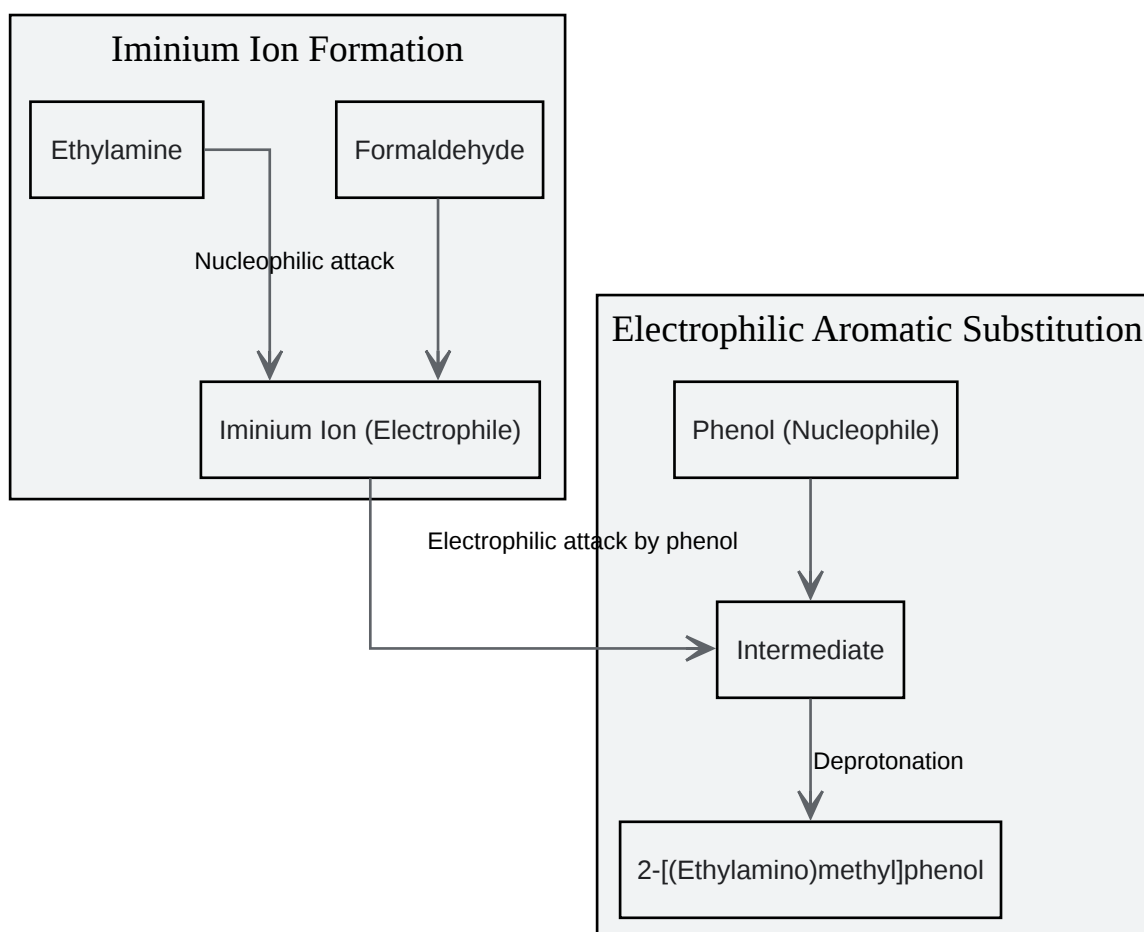
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol.

- To this solution, add ethylamine (1.1 equivalents) dropwise while stirring.
- Subsequently, add formaldehyde solution (1.1 equivalents) dropwise to the reaction mixture.
- Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to protonate the amine and facilitate separation from any unreacted phenol.
- Wash the acidic solution with dichloromethane or diethyl ether to remove unreacted phenol and other organic impurities.
- Basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10 to deprotonate the aminophenol, which may precipitate out or can be extracted.
- Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Reaction Mechanism

The Mannich reaction proceeds in two main stages: the formation of an Eschenmoser-like salt (iminium ion) and the subsequent electrophilic attack by the phenol.^{[3][4]}



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Caption: Simplified signaling pathway of the Mannich reaction.

Characterization

The synthesized **2-[(Ethylamino)methyl]phenol** can be characterized by various spectroscopic and physical methods. The following tables summarize the expected data.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO	[5]
Molecular Weight	151.21 g/mol	[5]
Appearance	Expected to be a solid or oil	
Melting Point	Not available; related compounds have a wide range	
Solubility	Soluble in common organic solvents	

Spectroscopic Data

The following are predicted spectroscopic data based on the structure of **2-[(Ethylamino)methyl]phenol** and data from analogous compounds.

4.2.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.1	Triplet	3H	-CH ₂ -CH ₃
~2.6	Quartet	2H	-CH ₂ -CH ₃
~3.8	Singlet	2H	Ar-CH ₂ -N
6.7 - 7.2	Multiplet	4H	Aromatic protons
~9.5 (broad)	Singlet	1H	Phenolic -OH
(broad)	Singlet	1H	Amine -NH

4.2.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~15	-CH ₂ -CH ₃
~45	-CH ₂ -CH ₃
~55	Ar-CH ₂ -N
~115 - 130	Aromatic carbons
~120	Aromatic C-CH ₂
~155	Aromatic C-OH

4.2.3. Infrared (IR) Spectroscopy (Predicted)

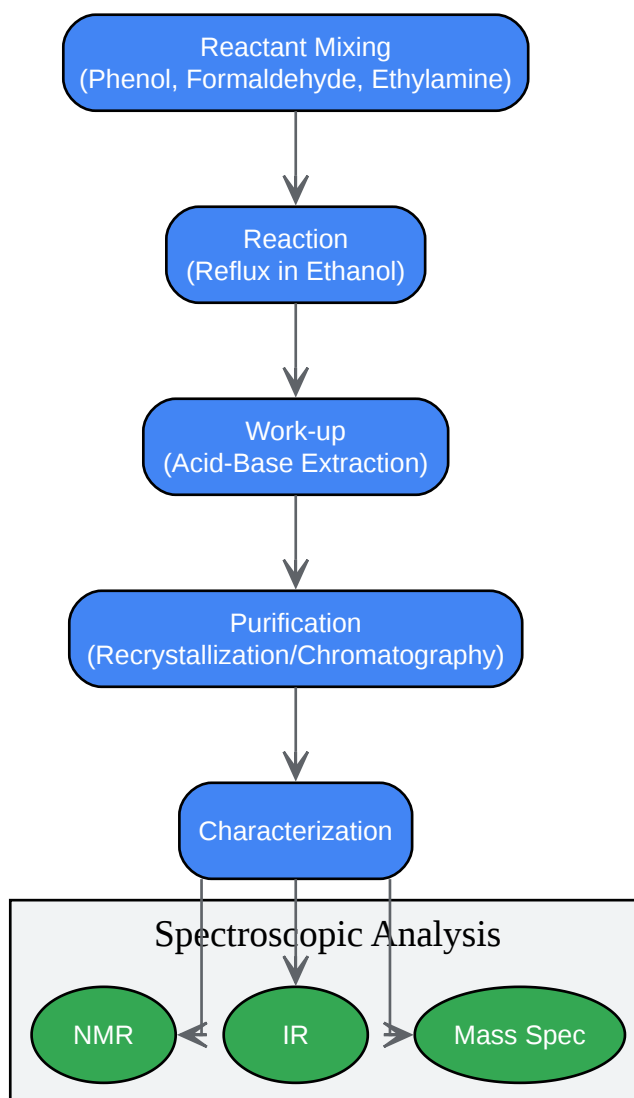
Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
3100 - 3500	Broad	N-H stretch (secondary amine)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch
1500 - 1600	Strong	Aromatic C=C stretch
~1220	Strong	C-O stretch (phenolic)

4.2.4. Mass Spectrometry (Predicted)

m/z	Interpretation
151	[M] ⁺ , Molecular ion
122	[M - C ₂ H ₅] ⁺ , Loss of an ethyl group
107	[M - C ₂ H ₅ NH] ⁺ , Loss of the ethylamino group

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and characterization process.



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Caption: Workflow for the synthesis and characterization of **2-[(Ethylamino)methyl]phenol**.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **2-[(Ethylamino)methyl]phenol**. The proposed experimental protocol, based on the well-established Mannich reaction, offers a reliable method for its preparation. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further

research and development in the fields of medicinal chemistry and materials science where phenolic Mannich bases are of considerable interest.

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